![molecular formula C21H33N3O3 B6139841 1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one](/img/structure/B6139841.png)
1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one
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Overview
Description
1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and a hydroxypropoxyphenyl group
Preparation Methods
The synthesis of 1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hydroxypropoxyphenyl intermediate, which is then reacted with piperidine and pyrrolidinone derivatives under specific conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring are often studied for their pharmacological properties.
Hydroxypropoxyphenyl derivatives: These compounds are of interest due to their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c25-19(16-23-11-4-1-5-12-23)17-27-20-8-3-2-7-18(20)15-22-10-14-24-13-6-9-21(24)26/h2-3,7-8,19,22,25H,1,4-6,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJNGRNJZFKJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CNCCN3CCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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